1,3-Dimethoxy-2-methyl-5-pentylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,3-dimethoxy-2-methyl-5-pentylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-6-7-8-12-9-13(15-3)11(2)14(10-12)16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
SWDKSAODLDQIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethoxy 2 Methyl 5 Pentylbenzene and Structural Analogs
Strategies for Benzene (B151609) Ring Functionalization and Alkylation
The construction of the target molecule necessitates a carefully planned sequence of reactions to install the methoxy (B1213986), methyl, and pentyl groups at the desired positions on the benzene ring with high regioselectivity.
The formation of the 1,3-dimethoxy arrangement is a critical step in the synthesis. This is typically achieved through the methylation of dihydroxybenzene precursors, such as resorcinol (B1680541) or its derivatives.
Orcinol (B57675) (5-methylresorcinol) and its isomer 2-methylresorcinol (B147228) serve as valuable starting materials for establishing the 1,3-dihydroxy-2-methylbenzene core. The synthesis of 2-methylresorcinol can be a multi-step process, for instance, involving the hydrogenation of resorcinol, methylation to form 2-methylcyclohexane-1,3-dione, followed by bromination and subsequent hydrogenolysis. prepchem.com Another approach involves the alkylation of resorcinol with methanol (B129727) using a metal phosphate (B84403) catalyst to yield a mixture of 2-methylresorcinol and 4-methylresorcinol. google.com
Once the appropriate methylresorcinol is obtained, the hydroxyl groups are methylated to yield the dimethoxy functionality. A common method involves the use of a methylating agent in the presence of a base. For instance, the methylation of orcinol can be carried out using dimethyl sulfate (B86663) as the methylating agent in a cyclic ether solvent such as tetrahydrofuran (B95107) or 1,4-dioxane, with a fine powder of an alkali metal salt like potassium carbonate acting as the base. unimi.it This reaction typically proceeds under mild conditions, with temperatures ranging from 20-70°C. unimi.it
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Orcinol | Dimethyl sulfate | Potassium carbonate | Tetrahydrofuran | 20-70 | 1,3-Dimethoxy-5-methylbenzene |
The choice of alkylating agent and catalytic system is crucial for achieving high yields and regioselectivity in the methylation of phenols. Dimethyl sulfate is a commonly employed and effective methylating agent. unimi.itnih.gov The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the base, acts as a nucleophile. researchgate.net
The solvent and the cation of the base can significantly influence the ratio of C-alkylation to O-alkylation. cdnsciencepub.com For instance, in the methylation of resorcinolate dianion, using sodium salts in tetrahydrofuran leads to less carbon methylation compared to lithium salts. cdnsciencepub.com In the gas-phase alkylation of phenol (B47542) with methanol, the use of specific zeolite catalysts like HZSM5 can promote the formation of the para-isomer through shape selectivity. researchgate.net For ortho-selective methylation of phenols, magnesium oxide has been shown to be a unique catalyst at high temperatures (475-600°C), favoring alkylation at the ortho positions. google.com The optimization of these factors is key to directing the methylation to the desired oxygen atoms of the resorcinol core to form the 1,3-dimethoxy pattern.
With the dimethoxy-methylbenzene core established, the final key step is the introduction of the five-carbon pentyl chain. This is typically accomplished through carbon-carbon bond-forming reactions such as reductive lithiation followed by electrophilic trapping or through the use of Grignard reagents.
A powerful method for introducing an alkyl chain onto a dimethoxybenzene ring involves the reductive lithiation of a suitable precursor. For example, 3,5-dimethoxybenzyl methyl ether can be subjected to reductive lithiation using lithium wire and a catalytic amount of naphthalene (B1677914) in dry tetrahydrofuran at low temperatures (-15°C). beilstein-journals.org This process generates a stable 3,5-dimethoxybenzyllithium intermediate. beilstein-journals.org This organometallic species can then be "trapped" by reacting it with an electrophile, such as an alkyl halide. beilstein-journals.org To introduce a pentyl group, 1-bromobutane (B133212) could be used as the electrophile, which upon reaction with the benzyllithium (B8763671) intermediate, would yield 1,3-dimethoxy-5-pentylbenzene (B132288). beilstein-journals.org
The following table summarizes the results of trapping 3,5-dimethoxybenzyllithium with various electrophiles, demonstrating the versatility of this method for creating substituted resorcinol derivatives. beilstein-journals.org
| Entry | Electrophile (EX) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | D₂O | 5 | 1,3-Dimethoxy-5-(deuteriomethyl)benzene | 95 |
| 2 | CH₃I | 5 | 1,3-Dimethoxy-5-ethylbenzene | 90 |
| 3 | CH₃(CH₂)₃Br | 5 | 1,3-Dimethoxy-5-pentylbenzene | 85 |
| 4 | CH₃(CH₂)₄Br | 5 | 1,3-Dimethoxy-5-hexylbenzene | 82 |
| 5 | CH₃(CH₂)₇Br | 5 | 1,3-Dimethoxy-5-nonylbenzene | 75 |
Adapted from a study on the synthesis of 5-substituted resorcinols. beilstein-journals.org
This methodology can be adapted for the synthesis of 1,3-Dimethoxy-2-methyl-5-pentylbenzene by starting with a precursor that already contains the 2-methyl substituent on the aromatic ring. The reductive cleavage of benzylic ethers is a key step in this synthetic strategy. researchgate.net
An alternative and widely used method for forming carbon-carbon bonds is the Grignard reaction. chemie-brunschwig.ch This approach would involve the preparation of a Grignard reagent, such as pentylmagnesium bromide, and its subsequent reaction with a suitable electrophilic precursor containing the 1,3-dimethoxy-2-methylbenzene core.
A plausible synthetic route would start with the synthesis of 3,5-dimethoxy-2-methylbenzaldehyde. This aldehyde can be prepared from 2-methyl-4-methoxyphenol through a multi-step process involving hydroxymethylation, methylation, and subsequent oxidation. mdma.ch
The synthesized 3,5-dimethoxy-2-methylbenzaldehyde can then be reacted with pentylmagnesium bromide. The Grignard reagent will act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.combartleby.com This addition reaction will form a secondary alcohol. To obtain the final target molecule, this compound, the resulting secondary alcohol would need to be deoxygenated. This can be achieved through a variety of methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.
Introduction of the Pentyl Side Chain via Alkylation
Synthesis of Halogenated Precursors and Substituted Derivatives
The introduction of halogen atoms onto the aromatic core of this compound is a critical step for creating precursors for further synthetic transformations, such as cross-coupling reactions. The high electron density of the benzene ring, conferred by multiple activating groups, dictates the strategies used for these halogenations.
Regioselective Bromination via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto the this compound ring. Due to the powerful activating and directing effects of the substituents, these reactions can proceed with high regioselectivity, yielding specific isomers. orientjchem.orgresearchgate.net The reaction typically involves treating the substrate with a brominating agent, often in the presence of a catalyst.
The substitution pattern in the electrophilic bromination of this compound is governed by the cumulative directing effects of its four substituents. These effects determine the position of the incoming electrophile (Br⁺).
Methoxy Groups (-OCH₃): The two methoxy groups at positions 1 and 3 are strong activating groups. organicchemistrytutor.com They donate electron density to the aromatic ring through a resonance effect (+M), where the lone pairs on the oxygen atoms participate in the π-system. libretexts.orgyoutube.com This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to each group. organicchemistrytutor.comlibretexts.org The methoxy group at C1 directs towards positions 2, 4, and 6, while the methoxy group at C3 directs towards positions 2, 4, and 6.
Alkyl Groups (-CH₃ and -C₅H₁₁): The methyl group at position 2 and the pentyl group at position 5 are weakly activating groups. They donate electron density through an inductive effect (+I), which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the substitution. libretexts.org Like methoxy groups, they are also ortho- and para-directors.
The combined influence of these four ortho-, para-directing groups results in a strong, cooperative activation of the two remaining unsubstituted positions: C4 and C6. Both positions are para to one methoxy group and ortho to the other, making them highly favorable sites for electrophilic attack. While electronic effects strongly favor both positions, steric hindrance can influence the final product ratio. The C4 position is flanked by the C3-methoxy and the C5-pentyl groups, whereas the C6 position is adjacent only to the C1-methoxy group, potentially making it more accessible.
Interactive Table: Directing Effects on this compound
| Substituent | Position | Type | Directing Effect | Activated Positions |
| Methoxy | C1 | Strong Activator (+M) | Ortho, Para | C2, C4, C6 |
| Methyl | C2 | Weak Activator (+I) | Ortho, Para | C1, C3, C4, C6 |
| Methoxy | C3 | Strong Activator (+M) | Ortho, Para | C2, C4, C6 |
| Pentyl | C5 | Weak Activator (+I) | Ortho, Para | C4, C6 |
| Consensus | C4, C6 |
To enhance the rate and efficiency of bromination, a Lewis acid catalyst is often employed. nih.gov Common Lewis acids for this purpose include iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The catalyst functions by polarizing the bromine molecule (Br₂), making it a much stronger electrophile.
The mechanism proceeds as follows:
The Lewis acid coordinates with one of the bromine atoms of Br₂, creating a polarized complex (Br-Br-FeBr₃). This polarization increases the electrophilic character of the terminal bromine atom.
The electron-rich π-system of the this compound ring attacks the electrophilic bromine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.
A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine atom.
This final step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final bromo-substituted product.
Iodination Strategies for Cross-Coupling Applications
Aryl iodides are highly valuable precursors in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net Their utility stems from the C-I bond being weaker and more reactive towards oxidative addition than the corresponding C-Br or C-Cl bonds, often leading to higher reaction yields and milder conditions. escholarship.org
For electron-rich substrates like this compound, direct iodination can be achieved using various methods. One common reagent is N-iodosuccinimide (NIS), which serves as a source of an electrophilic iodine species. organic-chemistry.orgwikipedia.org These reactions are often performed in polar solvents like acetonitrile (B52724) and may be accelerated by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgmdma.chdiva-portal.org The regioselectivity is governed by the same directing effects discussed for bromination, leading to substitution at the most activated positions (C4 or C6).
Another strategy involves using elemental iodine (I₂) in the presence of an oxidizing agent. researchgate.net This approach is effective for highly activated aromatic systems and proceeds under relatively mild, often solvent-free, conditions.
Interactive Table: Common Iodination Reagents for Activated Arenes
| Reagent System | Typical Conditions | Role of Additives | Reference |
| N-Iodosuccinimide (NIS) | Acetonitrile (CH₃CN), room temp or reflux | Catalytic acid (e.g., TFA) activates NIS | organic-chemistry.org, mdma.ch, diva-portal.org |
| Iodine (I₂) / H₂O₂ | Solvent-free or in an inert solvent, 45°C | H₂O₂ acts as an oxidant | researchgate.net |
Multi-step Convergent and Divergent Synthetic Pathways
The structural core of this compound is closely related to that of olivetol (B132274) (5-pentylresorcinol), a natural phenol that is a cornerstone in the synthesis of cannabinoids. google.comnih.gov The methoxy groups in the title compound serve as protecting groups for the reactive phenolic hydroxyls, preventing undesired side reactions and allowing for precise chemical modifications.
Utilization of this compound as a Core Intermediate in Complex Molecule Synthesis
This compound (a protected form of 2-methyl-olivetol) is a key building block in the convergent synthesis of various natural products and their analogs, particularly cannabinoids. lumirlab.com In a typical synthetic route, this stable, protected resorcinol derivative is coupled with another key fragment, often a monoterpene derivative such as geraniol (B1671447) or p-mentha-diene-ol.
This coupling can be catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which facilitates the condensation between the two fragments. google.comlumirlab.com Following the successful construction of the carbon skeleton, the final step is the deprotection of the methoxy groups to reveal the free phenolic hydroxyls of the target molecule. This is commonly achieved by treatment with a strong Lewis acid like boron tribromide (BBr₃) or by heating with pyridine (B92270) hydrochloride. nih.gov This strategy has been employed in the synthesis of natural cannabinoids like Cannabigerol (CBG) and Cannabidiol (B1668261) (CBD), showcasing the compound's role as a pivotal intermediate. google.commdpi.com
Synthesis of Fenchone-Resorcinol Analogs Incorporating the Dimethoxy-pentylbenzene Moiety
The synthesis of hybrid molecules combining terpenoid and phenolic moieties is a significant area of research, drawing inspiration from the structures of natural cannabinoids. The construction of a fenchone-resorcinol analog incorporating the this compound unit represents a unique synthetic challenge, aiming to merge the rigid bicyclic framework of fenchone (B1672492) with a highly substituted aromatic core. While specific literature on this exact target molecule is sparse, a plausible synthetic strategy can be devised based on established methodologies for cannabinoid synthesis, primarily involving the acid-catalyzed condensation of a terpene with a substituted resorcinol. mdpi.comnih.govresearchgate.net
Synthesis of the Aromatic Moiety: this compound
The synthesis of the this compound core requires a multi-step approach, starting from a more readily available precursor. A logical starting material is 5-pentylresorcinol (olivetol), which can be methylated and subsequently functionalized.
Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of a suitable dimethoxybenzene precursor. For instance, 1,3-dimethoxy-5-pentylbenzene could be synthesized via reductive lithiation of 3,5-dimethoxybenzyl methyl ether and subsequent reaction with an appropriate electrophile. researchgate.net To introduce the C-2 methyl group, a different approach starting from a pre-methylated resorcinol derivative would be necessary. An alternative pathway involves the formylation or acylation at the C-2 position of 1,3-dimethoxy-5-pentylbenzene, followed by reduction.
Methylation: A more direct, albeit potentially lower-yield, route involves the direct methylation of 5-pentylresorcinol at the phenolic hydroxyl groups using a methylating agent like dimethyl sulfate in the presence of a base. This would be followed by the introduction of the methyl group onto the aromatic ring itself, a challenging step due to the directing effects of the existing substituents.
A proposed efficient pathway is outlined below:
Step 1: Acylation of 5-Pentylresorcinol: 5-Pentylresorcinol is first acylated at the 2-position using a suitable reagent under Friedel-Crafts conditions.
Step 2: Wolff-Kishner or Clemmensen Reduction: The resulting ketone is then reduced to a methyl group.
Step 3: O-Methylation: The final step is the methylation of the two phenolic hydroxyl groups using dimethyl sulfate and a base (e.g., potassium carbonate) to yield the target this compound.
Coupling of Fenchone and the Aromatic Moiety
The core of the synthesis is the coupling of the terpene (fenchone) with the aromatic resorcinol derivative. This reaction is typically an acid-catalyzed Friedel-Crafts alkylation. nih.govwikipedia.orglibretexts.org In this reaction, the acid catalyst protonates the carbonyl oxygen of fenchone, generating a carbocationic intermediate. This electrophilic center is then attacked by the electron-rich dimethoxy-pentylbenzene ring.
Reaction Conditions: The reaction is generally performed in an aprotic solvent, such as dichloromethane (B109758) or toluene, with a Lewis acid (e.g., aluminum chloride, boron trifluoride) or a Brønsted acid (e.g., p-toluenesulfonic acid) as the catalyst. nih.gov The reaction temperature and time are critical parameters that must be optimized to maximize the yield of the desired product and minimize side reactions.
Mechanism and Regioselectivity: The two methoxy groups and the alkyl substituents on the aromatic ring are ortho-, para-directing. The position of electrophilic attack will be sterically and electronically influenced. The most likely position for alkylation is the C-4 or C-6 position of the this compound ring, as these positions are activated by the methoxy groups and are less sterically hindered than the position between the two methoxy groups. The fenchone molecule, being asymmetric, will lead to a mixture of diastereomers upon successful condensation.
The proposed reaction is illustrated below:
Fenchone + this compound --(Acid Catalyst)--> Fenchone-Resorcinol Analog
The resulting structure is a complex polycyclic molecule, and its definitive characterization would require extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.
Interactive Data Table: Key Reaction Components
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Fenchone | C10H16O | 152.23 | Terpenoid Moiety | |
| 5-Pentylresorcinol (Olivetol) | C11H16O2 | 180.24 | Aromatic Precursor | |
| This compound | C14H22O2 | 222.32 | Aromatic Moiety | |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 | Acid Catalyst |
Detailed Research Findings
Research into the synthesis of cannabinoid analogs has shown that Lewis acid-catalyzed condensations of terpenes with resorcinols are viable but often result in a mixture of products, including regioisomers and cyclized derivatives. nih.govchemrxiv.org The choice of catalyst is crucial; milder catalysts like p-toluenesulfonic acid may favor the initial alkylation product, while stronger Lewis acids could promote further intramolecular cyclization, potentially leading to a more rigid, THC-like tricyclic system.
The steric bulk of both the fenchone-derived carbocation and the substituted resorcinol will significantly influence the reaction's success. The presence of the C-2 methyl group on the aromatic ring adds considerable steric hindrance, which could lower the reaction rate and yield compared to condensations with less substituted resorcinols.
Chemical Reactivity and Mechanistic Transformations of 1,3 Dimethoxy 2 Methyl 5 Pentylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) represents a cornerstone of the reactivity of 1,3-dimethoxy-2-methyl-5-pentylbenzene. The high electron density of the aromatic ring facilitates reactions with a wide range of electrophiles.
Mechanistic Insights into Reactivity and Regioselectivity
The mechanism of electrophilic aromatic substitution on this compound follows the classical two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The rate-determining step is the initial attack of the electrophile on the π-electron system of the benzene (B151609) ring. nih.govlibretexts.org The subsequent rapid deprotonation at the site of substitution restores the aromaticity of the ring.
The regioselectivity of these reactions is dictated by the combined directing effects of the substituents. The two methoxy (B1213986) groups at positions 1 and 3 are powerful ortho, para-directors. The methyl group at position 2 and the pentyl group at position 5 are also ortho, para-directors, albeit weaker than the methoxy groups. masterorganicchemistry.com In this polysubstituted system, the directing effects are cooperative. The positions ortho and para to the activating groups are significantly more nucleophilic.
Considering the substitution pattern of this compound, the potential sites for electrophilic attack are C4 and C6. Both positions are ortho to one methoxy group and para to the other. Furthermore, the C6 position is ortho to the pentyl group, and the C4 position is meta to the pentyl group but ortho to the methyl group. The powerful activating and directing influence of the two methoxy groups is the dominant factor in determining the positions of substitution. masterorganicchemistry.com Therefore, electrophilic attack will overwhelmingly occur at the C4 and C6 positions.
Influence of Steric Effects from the Pentyl Group on Substitution
While the electronic effects of the substituents are primary in directing electrophilic attack, steric hindrance can play a significant role in the product distribution. numberanalytics.com The pentyl group, being bulkier than a hydrogen atom, can sterically hinder the approach of an electrophile to the adjacent C6 position. libretexts.orgcdnsciencepub.com This steric hindrance is more pronounced with larger electrophiles.
Consequently, for many electrophilic aromatic substitution reactions, substitution at the C4 position is favored over the C6 position. The C4 position is sterically less encumbered, flanked by a hydrogen atom and the relatively small methyl group. The degree to which the C4 product is favored over the C6 product will depend on the size of the incoming electrophile and the reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of C4 and C6 substituted products can be expected, with the C4 isomer likely being the major product.
| Electrophile (E+) | Major Product | Minor Product | Controlling Factors |
|---|---|---|---|
| NO₂⁺ (Nitration) | 4-Nitro-1,3-dimethoxy-2-methyl-5-pentylbenzene | 6-Nitro-1,3-dimethoxy-2-methyl-5-pentylbenzene | Electronic activation by methoxy groups, steric hindrance from the pentyl group. |
| Br⁺ (Bromination) | 4-Bromo-1,3-dimethoxy-2-methyl-5-pentylbenzene | 6-Bromo-1,3-dimethoxy-2-methyl-5-pentylbenzene | Strong directing effect of methoxy groups, moderate steric influence of the pentyl group. |
| R₃C⁺ (Friedel-Crafts Alkylation) | Predominantly 4-alkylated product | Minimal 6-alkylation | Significant steric hindrance from both the pentyl group and the incoming bulky electrophile. |
Comparative Reactivity Analysis with Related Aromatic Systems
The reactivity of this compound towards electrophiles is significantly higher than that of benzene due to the presence of four activating substituents. When compared to simpler, related systems, its reactivity can be further contextualized.
Versus 1,3-Dimethoxybenzene: this compound is more reactive than 1,3-dimethoxybenzene. The additional methyl and pentyl groups provide further electron donation to the ring, increasing its nucleophilicity. The regioselectivity is also more defined, as the C2 and C5 positions are now blocked.
Versus Toluene: The presence of two methoxy groups makes this compound vastly more reactive than toluene. Methoxy groups are much stronger activating groups than a single methyl group.
Carbon-Carbon Bond Forming Reactions
The structure of this compound also lends itself to various carbon-carbon bond-forming reactions, which are crucial for the synthesis of more complex molecules.
Cross-Coupling Methodologies (e.g., Suzuki, Negishi, involving aryl halides)
While this compound itself is not directly used in cross-coupling reactions, its halogenated derivatives are excellent substrates for such transformations. For instance, bromination at the C4 or C6 position, as discussed in the electrophilic aromatic substitution section, would yield the corresponding aryl bromides. These aryl halides can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings. researchgate.netnih.gov
In a Suzuki-Miyaura coupling , an aryl halide (e.g., 4-bromo-1,3-dimethoxy-2-methyl-5-pentylbenzene) is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This methodology is highly versatile and tolerant of a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 or C6 position.
The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, also catalyzed by a palladium or nickel complex. numberanalytics.com Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain synthetic contexts.
| Reaction | Aryl Halide Substrate | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-1,3-dimethoxy-2-methyl-5-pentylbenzene | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-1,3-dimethoxy-2-methyl-5-pentylbenzene |
| Negishi | 6-Iodo-1,3-dimethoxy-2-methyl-5-pentylbenzene | R-ZnCl | Pd(dppf)Cl₂ | 6-Alkyl/Aryl-1,3-dimethoxy-2-methyl-5-pentylbenzene |
Functionalization of the Pentyl Side Chain
The pentyl side chain offers another site for synthetic modification, distinct from the reactivity of the aromatic ring. A key position for functionalization is the benzylic carbon—the carbon atom of the pentyl group directly attached to the benzene ring. This position is activated due to its proximity to the aromatic system, which can stabilize radical or charged intermediates. libretexts.org
One common transformation is benzylic oxidation . Treatment of this compound with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under vigorous conditions can lead to the oxidation of the benzylic carbon. libretexts.org However, these harsh conditions can sometimes lead to the cleavage of the entire alkyl chain, resulting in the formation of a carboxylic acid at the position of the pentyl group. More controlled oxidation methods can be employed to achieve selective functionalization, for example, to introduce a hydroxyl or a keto group at the benzylic position.
Another important reaction is benzylic halogenation . Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide), it is possible to selectively introduce a bromine atom at the benzylic position of the pentyl chain. libretexts.org The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR) or elimination reactions to form an alkene.
Oxidation Reactions
Oxidation reactions of this compound can be directed at either the methoxy groups or the pentyl side chain, depending on the reagents and reaction conditions employed.
While direct selective oxidation of the methoxy groups in this compound is not extensively documented, the oxidation of similar dimethoxybenzene derivatives suggests potential pathways. Anodic oxidation of substituted 1,4-dimethoxybenzenes has been shown to yield quinone derivatives or undergo side-chain oxidation, depending on the reaction medium. nih.gov For instance, constant-current electrolysis in a basic medium like KOH-methanol can lead to the formation of quinone-like structures. nih.gov
A novel method for the hydroxylation of activated aromatic compounds, such as 1,3-dimethoxy-2-methyl-benzene, utilizes a mixture of hydrogen peroxide, acetic acid, and p-toluene sulfonic acid to generate ethaneperoxoic acid in situ. nih.gov This reagent can smoothly convert the aromatic compound to its corresponding monohydroxylated derivative through an electrophilic substitution mechanism. nih.gov This suggests a potential route for the selective oxidation of the aromatic ring of this compound, leading to phenolic derivatives.
| Reagent/Condition | Potential Product | Reference |
| Constant-Current Electrolysis (KOH-Methanol) | Quinone Derivatives | nih.gov |
| H2O2, Acetic Acid, p-TsOH | Monohydroxylated Phenolic Derivative | nih.gov |
The pentyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the benzene ring). The benzylic position is activated due to the ability of the aromatic ring to stabilize radical intermediates. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (KMnO4) can cleave the alkyl side chain of alkylbenzenes, converting it to a carboxylic acid group (–CO2H), irrespective of the chain's length. libretexts.org This reaction, however, requires the benzylic carbon to have at least one hydrogen atom. masterorganicchemistry.com
Benzylic bromination is another key reaction for side-chain derivatization. Using N-bromosuccinimide (NBS) in the presence of a radical initiator, a bromine atom can be selectively introduced at the benzylic position of an alkylbenzene. libretexts.org This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. libretexts.org
| Reaction | Reagent | Product Type | Reference |
| Side-Chain Oxidation | KMnO4 | Carboxylic Acid | libretexts.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Benzylic Bromide | libretexts.org |
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. When applied to 1,3-Dimethoxy-2-methyl-5-pentylbenzene, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components. Based on its structure, the following key absorptions would be anticipated:
C-H Stretching (Aromatic): Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹.
C-H Stretching (Aliphatic): The methyl (-CH₃) and pentyl chain (-C₅H₁₁) groups would produce strong C-H stretching bands in the 2960-2850 cm⁻¹ region.
C=C Stretching (Aromatic): The benzene (B151609) ring would give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range.
C-O Stretching (Aryl Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage (Ar-O-CH₃) would be expected in the 1250-1000 cm⁻¹ region.
C-H Bending: Various C-H bending vibrations for the aromatic ring and aliphatic chains would be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2960-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| Aryl Ether C-O | Stretching | 1250-1000 |
It is important to note that while these predictions are based on established principles of IR spectroscopy, experimentally obtained spectra for this compound are not available in the surveyed literature. libretexts.orglibretexts.org
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the substituted benzene ring. The methoxy (B1213986) (-OCH₃), methyl (-CH₃), and pentyl (-C₅H₁₁) groups act as auxochromes, which can influence the position and intensity of the absorption bands of the benzene ring.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or hexane, would be expected to show absorptions characteristic of a substituted benzene. These typically include:
An intense absorption band (the E₂-band) around 200-220 nm.
A less intense band (the B-band) around 250-280 nm, which often shows fine vibrational structure.
The presence of the two electron-donating methoxy groups would likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.
A hypothetical UV-Vis data table is presented below based on these expectations.
| Expected Absorption Band | Approximate λmax (nm) | Molar Absorptivity (ε) |
| E₂-band | ~210-220 | High |
| B-band | ~270-280 | Moderate |
No specific experimental UV-Vis spectral data for this compound has been found in the public scientific domain.
Chiroptical Methods (If Applicable to Chiral Derivatives)
Chiroptical methods are spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules.
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This technique is only applicable to chiral substances. The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity, and its optical rotation would be zero.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. As with optical rotation, CD spectroscopy is only applicable to chiral compounds. Since this compound is an achiral molecule, it would not produce a CD spectrum. These chiroptical methods would, however, be applicable to chiral derivatives of this compound.
Computational Chemistry and Theoretical Modeling of 1,3 Dimethoxy 2 Methyl 5 Pentylbenzene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic properties and the prediction of its chemical behavior.
Computational methods like Density Functional Theory (DFT) are commonly employed to quantify these electronic effects. Calculations on analogous molecules, such as 2,6-dimethoxytoluene, reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). For 1,3-Dimethoxy-2-methyl-5-pentylbenzene, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, making it susceptible to attack by electrophiles. The LUMO, conversely, would be the likely acceptor of electrons in nucleophilic interactions. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to the chemical reactivity and electronic transitions of the molecule. |
| Dipole Moment | ~ 1.5 D | Reflects the overall polarity of the molecule. |
| Mulliken Charge on C1 | Negative | Indicates higher electron density at this position. |
| Mulliken Charge on C3 | Negative | Indicates higher electron density at this position. |
| Mulliken Charge on C5 | Negative | Indicates higher electron density at this position. |
Note: The values presented in this table are estimations based on computational studies of structurally similar molecules and are intended for illustrative purposes.
The substituents on the benzene (B151609) ring of this compound significantly influence the rate and regioselectivity of aromatic electrophilic substitution reactions. The two methoxy (B1213986) groups are strong activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.org This activation is primarily due to the resonance effect, where the lone pairs on the oxygen atoms donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. libretexts.orgminia.edu.eg The methyl group is a weak activating group, operating through an inductive effect and hyperconjugation. lumenlearning.com
The directing effects of these substituents determine the position of attack by an incoming electrophile. Both methoxy and methyl groups are ortho, para-directors. libretexts.orglumenlearning.com In this compound, the positions ortho and para to the strongly activating methoxy groups are C2, C4, and C6. However, the C2 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The pentyl group at C5 will sterically hinder attack at the C4 and C6 positions to some extent, but the electronic directing effects of the methoxy groups are expected to be the dominant factor.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Attack | Predicted Reactivity | Rationale |
| C4 | High | Ortho to one methoxy group and para to the other, strongly activated. |
| C6 | High | Ortho to a methoxy group, strongly activated. |
| C5 (Pentyl group) | Low | Attack on the alkyl chain is generally less favorable than on the activated aromatic ring. |
The pentyl side chain of this compound introduces conformational flexibility to the molecule. The rotation around the single bonds within the pentyl chain leads to a variety of possible conformations. Computational methods can be used to map the potential energy surface of these rotations and identify the most stable conformers.
The orientation of the pentyl chain relative to the aromatic ring is of particular interest. The lowest energy conformations are likely to be those that minimize steric hindrance between the pentyl chain and the adjacent methoxy group at the C1 position. Rotational barriers for the C-C bonds in the pentyl chain are expected to be in the range of 3-5 kcal/mol, which is typical for alkanes. This means that at room temperature, the pentyl chain is highly flexible and can rapidly interconvert between different conformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
MD simulations in a solvent environment can provide a more realistic picture of the conformational preferences of this compound compared to gas-phase calculations. The presence of solvent molecules can influence the relative energies of different conformers. For instance, in a non-polar solvent, the molecule may adopt more extended conformations of the pentyl chain, while in a polar solvent, more compact conformations might be favored due to the hydrophobic effect.
Simulations of similar long-chain alkylbenzenes in solution have shown that the alkyl chain is highly dynamic, exploring a wide range of conformations. nih.govresearchgate.net The time scale of these conformational changes is typically on the order of nanoseconds. These simulations can also provide information about the solvation structure around the molecule and how it influences its dynamic behavior.
Reaction Mechanism Investigations
Computational chemistry offers a powerful lens through which to investigate the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can map out the most likely pathways for a reaction, identify key intermediates, and determine the energy barriers that govern the reaction rate.
Elucidation of Reaction Pathways and Transition States
Theoretical studies on related cannabinoid syntheses, which often involve the alkylation of olivetol (B132274) or its derivatives, provide a framework for understanding the potential reaction pathways of this compound. For instance, in the acid-catalyzed condensation with terpenic allies, computational models can predict the relative energies of different carbocation intermediates and the corresponding transition states leading to various regioisomers.
These calculations can reveal the subtle electronic and steric factors that favor one reaction pathway over another. The methoxy groups in this compound, being electron-donating, activate the aromatic ring towards electrophilic substitution. Computational models can precisely quantify this activating effect and predict the preferred sites of reaction.
Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Substitution on this compound
| Position of Substitution | Transition State Energy (kcal/mol) |
| C4 | 15.2 |
| C6 | 18.5 |
Note: This data is illustrative and based on general principles of electrophilic aromatic substitution.
Catalysis Studies and Mechanistic Insights
Computational modeling is crucial for understanding the role of catalysts in reactions involving this compound. For example, in Friedel-Crafts type reactions, various Lewis and Brønsted acids are employed as catalysts. nih.gov DFT calculations can model the interaction of the catalyst with the reactants, providing insights into how the catalyst lowers the activation energy of the reaction.
These studies can compare the efficacy of different catalysts by calculating the energy profiles of the catalyzed versus uncatalyzed reactions. This allows for the rational design and selection of catalysts to improve reaction yields and selectivity. For instance, computational analysis can show how a particular Lewis acid coordinates with the electrophile, making it more reactive towards the aromatic ring of this compound.
Structure-Property Relationship Modeling (excluding physical properties)
Beyond reaction mechanisms, computational chemistry can be used to model the relationship between the molecular structure of this compound and its chemical properties. These models can predict various electronic properties that influence its reactivity and interactions with other molecules.
For example, calculations of the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its nucleophilic and electrophilic character. The distribution of electron density and the electrostatic potential map can further highlight the regions of the molecule that are most likely to engage in chemical reactions.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| Dipole Moment | 1.5 D |
Note: These values are hypothetical and serve as examples of properties that can be calculated.
By correlating these calculated properties with experimentally observed reactivity, researchers can develop predictive models that aid in the design of new synthetic routes and novel molecules with desired chemical characteristics.
Biological Activity and Structure Activity Relationship Sar Studies of 1,3 Dimethoxy 2 Methyl 5 Pentylbenzene and Its Derivatives
Biological Activity Profiling
The biological profile of 1,3-Dimethoxy-2-methyl-5-pentylbenzene and its analogs has been investigated across various biological systems, revealing a range of activities from cellular signaling to potential therapeutic effects.
Antimycobacterial Activity and Potential Mechanisms
Currently, there is a lack of specific studies in the published scientific literature detailing the antimycobacterial activity of this compound or its direct derivatives. While research into novel antimycobacterial agents is extensive, exploring various chemical scaffolds such as polycyclic amines, oxadiazoles, and others, the potential of this specific methoxylated benzene (B151609) derivative against Mycobacterium tuberculosis or related species has not been reported. uj.edu.plnih.govresearchgate.net Potential mechanisms of action for novel antitubercular drugs often involve targeting the bacterial cell wall, inhibiting essential enzymes like pantothenate synthetase, or disrupting efflux pumps. uj.edu.plnih.gov However, without direct experimental data, the efficacy and mechanism of this compound in this context remain undetermined.
Modulatory Effects on Cellular Processes (e.g., Dictyostelium discoideum cell aggregation)
The structural analog of the target compound, 4-Methyl-5-pentylbenzene-1,3-diol (MPBD), is a known signaling molecule that regulates the development of the social amoeba Dictyostelium discoideum. nih.govmdpi.com MPBD is essential for controlling chemotactic cell aggregation during the early stages of development by modulating the expression of genes within the cAMP signaling pathway. mdpi.com In mutants lacking the enzyme responsible for MPBD synthesis (stlA null strain), cell aggregation is delayed. nih.govfrontiersin.org
Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs, including 1-alkyl-3,5-dimethoxy-2-methylbenzene derivatives, to probe the structural requirements for this activity. frontiersin.orgnih.gov These studies have demonstrated that the length of the alkyl side chain is a critical determinant of the molecule's ability to induce cell aggregation. The natural n-pentyl side chain is required for optimal activity. frontiersin.orgnih.gov Analogs with either shorter (propyl, butyl) or longer (heptyl to tridecyl) alkyl chains show a gradual decrease in their ability to rescue the cell aggregation defect. nih.gov This indicates a specific binding pocket or receptor interaction that is sensitive to the lipophilicity and length of this side chain.
| Compound | Alkyl Chain Length | Ability to Recover Cell Aggregation Defect |
|---|---|---|
| MPBD (Parent Compound) | C5 (Pentyl) | Active (Clear mound formation) |
| Propyl Analog | C3 (Propyl) | Decreased Activity |
| Butyl Analog | C4 (Butyl) | Decreased Activity |
| Heptyl Analog | C7 (Heptyl) | Decreased Activity |
| Undecyl Analog | C11 (Undecyl) | Inactive |
| Tridecyl Analog | C13 (Tridecyl) | Inactive |
Data synthesized from studies on MPBD analogs. nih.gov
Anti-inflammatory and Analgesic Properties in Preclinical Models
While direct in vivo studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, research on related dialkoxybenzene derivatives suggests potential activity in this area. Studies have shown that certain 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives possess moderate to strong anti-inflammatory activity in animal models, with efficacy similar to drugs like ibuprofen. frontiersin.org
The mechanisms underlying the anti-inflammatory effects of related compounds often involve the modulation of key inflammatory pathways. For instance, some agents exert their effects by inhibiting prostaglandin (B15479496) endoperoxide H synthase (PGHS) enzymes, also known as cyclooxygenases (COX). nih.gov Other potential mechanisms observed in various derivative classes include the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the inhibition of the NF-κB signaling pathway. nih.govnih.gov In preclinical animal models, such as the carrageenan-induced paw edema model, active compounds typically cause a significant reduction in inflammation and swelling. nih.govmdpi.com Similarly, analgesic properties are often assessed using models like the acetic acid-induced writhing test or the hot plate test, where effective compounds reduce pain responses. Although these mechanisms are established for other molecular classes, further investigation is required to determine if this compound operates through similar pathways.
Receptor Pharmacology and Ligand-Target Interactions
The structural motifs of this compound, particularly the pentylbenzene (B43098) core, are features found in ligands that interact with various receptor systems, most notably the cannabinoid receptors.
Cannabinoid Receptor Modulation (e.g., CB2 Receptor Agonism by Derivatives)
The pentyl side chain is a common feature in many classical cannabinoids and synthetic cannabinoid receptor agonists, where it plays a crucial role in binding to cannabinoid receptors CB1 and CB2. Derivatives based on scaffolds that can be structurally related to this compound have been developed as potent and selective CB2 receptor agonists. The CB2 receptor is a key target in the development of therapeutic agents, particularly for inflammatory and neuropathic pain, as it is primarily expressed in immune cells and is not associated with the psychoactive effects mediated by the CB1 receptor. The development of selective CB2 agonists often involves modifying the core structure to enhance affinity and selectivity, with the goal of creating potent agonists with favorable drug-like properties.
The affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Selectivity refers to the ligand's ability to bind preferentially to one receptor subtype over another. In the context of cannabinoid receptors, selectivity is often expressed as the ratio of Ki values (Ki CB1 / Ki CB2).
SAR studies on cannabinol (B1662348) and its derivatives illustrate the importance of the side chain. For example, replacing the pentyl side chain with a 1,1-dimethylheptyl (DMH) group can dramatically increase binding affinity for both CB1 and CB2 receptors. Significant efforts have been made to develop highly selective CB2 ligands. For instance, the compounds L759633 and L759656 demonstrate high selectivity for the CB2 receptor, with CB2/CB1 affinity ratios of 163 and 414, respectively. These compounds act as potent CB2-selective agonists. Conversely, AM630, another selective ligand, behaves as an inverse agonist at CB2 receptors. This demonstrates that subtle structural changes can alter not only binding affinity and selectivity but also the functional activity of the ligand at the receptor.
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) | Receptor Activity |
|---|---|---|---|---|
| L759633 | 1230 | 7.55 | 163 | CB2 Agonist |
| L759656 | 2350 | 5.68 | 414 | CB2 Agonist |
| AM630 | 5131 | 31.2 | 165 | CB2 Inverse Agonist / CB1 Weak Partial Agonist |
| 11-Hydroxycannabinol | 38.0 | 26.6 | 1.4 | - |
| 11-Hydroxycannabinol-DMH | 0.1 | 0.2 | 0.5 | Potent CB1/CB2 Agonist |
Data synthesized from published binding assays.
Agonist Efficacy and Potency through G-protein Coupling Assays
Currently, there is a notable absence of publicly available scientific literature detailing the agonist efficacy and potency of this compound specifically through G-protein coupling assays. G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them common targets for drug discovery. The activation of these receptors by agonists initiates intracellular signaling cascades, often involving the coupling and activation of G proteins.
While direct data on this compound is lacking, the broader class of cannabimimetic compounds, which share some structural similarities, are known to interact with GPCRs, particularly the cannabinoid receptors CB1 and CB2. For these related compounds, agonist activity is a key determinant of their pharmacological effects. The evaluation of G-protein coupling, often measured through techniques like GTPγS binding assays, provides a quantitative measure of a compound's ability to activate a GPCR. The lack of such data for this compound highlights a significant gap in the understanding of its potential pharmacological activity and underscores the need for future research in this area.
Investigation of Other Potential Molecular Targets and Pathways
Beyond GPCRs, the molecular targets and signaling pathways modulated by this compound remain largely unexplored. The structural motif of a substituted benzene ring with alkyl and methoxy (B1213986) groups is present in a variety of biologically active molecules, suggesting that this compound could potentially interact with a range of protein targets.
For instance, a structurally related compound, 4-methyl-5-pentylbenzene-1,3-diol, has been shown to be a signaling molecule in the development of Dictyostelium discoideum, regulating chemotactic cell aggregation and spore maturation. nih.gov This suggests that even subtle structural modifications can lead to interactions with specific biological pathways. However, without direct experimental evidence, any discussion of potential molecular targets for this compound remains speculative. Future research, employing techniques such as target-based screening or phenotypic screening followed by target identification, will be necessary to elucidate its molecular mechanism of action.
Comprehensive Structure-Activity Relationship (SAR) Analysis
A comprehensive structure-activity relationship (SAR) analysis for this compound and its derivatives is not yet available in the scientific literature. SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. Such studies typically involve the synthesis and biological testing of a series of related compounds to identify key pharmacophoric elements.
Impact of Alkyl Side Chain Length and Branching on Biological Activity
The influence of the pentyl side chain on the biological activity of this compound has not been systematically investigated. In the context of cannabinoids, the length and branching of the alkyl side chain are known to be critical determinants of affinity and efficacy at cannabinoid receptors. Generally, an optimal chain length of five to eight carbons is associated with high cannabimimetic activity. Variations in chain length or the introduction of branching can significantly alter a compound's interaction with the receptor binding pocket. A systematic study involving the synthesis of analogs with varying alkyl chain lengths (e.g., butyl, hexyl) and branching patterns would be required to determine the impact of this moiety on the biological activity of the this compound scaffold.
Role of Methoxy Group Positioning and Aromatic Ring Substitutions on Efficacy
The positioning of the two methoxy groups at the 1 and 3 positions of the benzene ring is a defining feature of this compound. The electron-donating nature of methoxy groups can influence the electronic properties of the aromatic ring and its ability to engage in various non-covalent interactions with a biological target, such as hydrogen bonding or π-π stacking. The effect of altering the position of these methoxy groups (e.g., to the 2,4- or 2,6-positions) or replacing them with other substituents (e.g., hydroxyl, halogen) on the biological efficacy of this scaffold is currently unknown. Such modifications would be a key component of a comprehensive SAR study.
Stereochemical Considerations in Bioactivity
As this compound itself is an achiral molecule, there are no stereochemical considerations for the parent compound. However, the introduction of chiral centers through modification of the alkyl side chain or the addition of other substituents could lead to stereoisomers with potentially different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, and toxicity, as they can interact differently with the chiral environment of biological macromolecules. Any future development of chiral derivatives of this compound would necessitate the separation and individual biological evaluation of the stereoisomers.
Translational Potential as a Precursor for Biologically Active Compounds
The potential of this compound as a precursor or scaffold for the synthesis of more complex, biologically active compounds is an area of potential interest. Its substituted resorcinol-like core is a common feature in a number of natural products and synthetic compounds with diverse pharmacological activities. For example, the core structure is related to that of olivetol (B132274), a key precursor in the synthesis of cannabinoids.
While there is no direct evidence in the reviewed literature of this compound being used as a starting material for the development of new therapeutics, its chemical structure suggests that it could serve as a versatile building block. The functional groups present—the aromatic ring, the methoxy groups, and the alkyl chain—offer multiple sites for chemical modification, allowing for the generation of a library of derivatives for biological screening. The exploration of this potential would require dedicated synthetic and medicinal chemistry efforts.
Future Directions and Emerging Research Avenues for 1,3 Dimethoxy 2 Methyl 5 Pentylbenzene
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1,3-Dimethoxy-2-methyl-5-pentylbenzene will likely prioritize green and efficient methodologies over classical approaches. Traditional methods for creating polysubstituted benzenes often involve multiple steps, harsh reagents, and significant waste generation. nih.gov Modern synthetic chemistry offers several promising avenues to overcome these challenges.
Catalytic and Biocatalytic Approaches: The development of novel catalytic systems is a cornerstone of modern organic synthesis. For analogous compounds like olivetol (B132274) and its ethers, catalytic oxidative aromatization processes have been shown to be effective. academie-sciences.frwikipedia.org Future research could focus on developing specific catalysts, perhaps based on transition metals or organocatalysts, for the regioselective synthesis of this compound. Furthermore, chemo-enzymatic methods, which utilize enzymes for specific transformations, could offer highly selective and environmentally benign synthetic pathways. researchgate.net
Green Chemistry Principles: The application of green chemistry principles will be crucial. This includes the use of safer and more environmentally friendly solvents like water or ionic liquids, and the development of one-pot procedures that reduce the number of reaction and purification steps. chemeo.commdpi.com Microwave-assisted synthesis is another area that could significantly accelerate reaction times and improve yields for the synthesis of related benzodioxole derivatives. encyclopedia.pub The goal is to design synthetic routes with high atom economy, minimizing the generation of hazardous byproducts. nih.gov
Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. This technology is particularly well-suited for the optimization and scale-up of synthetic processes for fine chemicals and could be a valuable tool for the efficient production of this compound.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Catalytic Oxidative Aromatization | High atom economy, milder reaction conditions compared to classical methods. |
| Organocatalytic Benzannulation | Avoidance of toxic heavy metals, high regioselectivity. |
| Chemo-enzymatic Synthesis | High specificity, environmentally benign, potential for stereoselective synthesis. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and cleaner reactions. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. |
Integration of Advanced Analytical and Computational Techniques
A thorough understanding of the physicochemical properties and behavior of this compound necessitates the integration of advanced analytical and computational methods.
Advanced Spectroscopic and Spectrometric Techniques: While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation, advanced applications of these methods will provide deeper insights. Two-dimensional NMR techniques can fully resolve the complex proton and carbon environments of the substituted benzene (B151609) ring. High-resolution mass spectrometry is essential for unambiguous molecular formula determination and for studying fragmentation patterns, which can provide further structural information. For related resorcinol-based crown ethers, solid-state NMR has been used to study conformational mixtures in the crystalline state. nih.gov
Computational Chemistry: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting a wide range of molecular properties. quora.comnih.gov For this compound, DFT calculations can be employed to:
Predict Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govtubitak.gov.tr These parameters are crucial for understanding the molecule's reactivity and potential intermolecular interactions.
Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies (IR and Raman) to aid in the interpretation of experimental spectra.
Assess Stability and Reactivity: Calculate thermodynamic properties to predict the stability of different conformations and potential reaction pathways.
In Silico Prediction of Biological Activity: Chemoinformatics tools can be used to predict potential biological activities based on the molecule's structure. mdpi.comrsc.org By comparing the structure of this compound to databases of known bioactive compounds, it is possible to generate hypotheses about its potential pharmacological targets. Techniques like molecular docking can then be used to simulate the binding of the molecule to specific protein targets, providing insights into potential mechanisms of action. nih.gov
| Technique | Application for this compound |
| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals for complete structural characterization. |
| High-Resolution Mass Spectrometry | Precise mass determination and fragmentation analysis for structural confirmation. |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, spectroscopic properties, and molecular electrostatic potential. nih.govtubitak.gov.tr |
| Molecular Docking | In silico screening against biological targets to predict potential pharmacological activities. nih.gov |
Exploration of Undiscovered Biological Activities and Mechanisms
The structural motifs present in this compound, namely the dimethoxybenzene and alkylbenzene moieties, are found in a variety of biologically active natural products and synthetic compounds. This suggests that the target molecule may possess a range of unexplored biological activities.
Antioxidant and Anti-inflammatory Properties: Phenolic compounds and their ether derivatives are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. researchgate.net The dimethoxybenzene core of the target molecule could confer significant antioxidant activity. Furthermore, many antioxidants also exhibit anti-inflammatory effects. Future research should investigate the potential of this compound to mitigate oxidative stress and inflammation in various biological models.
Antimicrobial and Antifungal Activity: Derivatives of dimethoxybenzene have been reported to possess antimicrobial and antifungal properties. nih.govdaltonresearchmolecules.com The lipophilic pentyl chain in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial effects. Screening against a panel of pathogenic bacteria and fungi could reveal novel therapeutic applications.
Enzyme Inhibition: The specific substitution pattern of this compound makes it a candidate for interacting with the active sites of various enzymes. Simple phenolic compounds have been shown to inhibit enzymes such as α-amylase and trypsin. The target molecule could be screened against a range of enzymes implicated in disease, such as proteases, kinases, and metabolic enzymes.
Neuroprotective and Other Pharmacological Activities: Resorcinol (B1680541) derivatives have been investigated for their interaction with dopamine (B1211576) receptors, suggesting a potential for neurological activity. Given the prevalence of the dimethoxybenzene scaffold in neurologically active compounds, it would be worthwhile to explore the neuroprotective or other central nervous system effects of this compound. Additionally, resorcinol biphenyl (B1667301) ether analogs have been developed as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy, highlighting the potential for this class of compounds in oncology.
| Potential Biological Activity | Rationale based on Analogous Compounds |
| Antioxidant | Phenolic ethers are known to be effective free radical scavengers. researchgate.net |
| Anti-inflammatory | Often correlated with antioxidant activity in phenolic compounds. |
| Antimicrobial/Antifungal | Dimethoxybenzene derivatives have shown activity against various microbes. nih.govdaltonresearchmolecules.com |
| Enzyme Inhibition | The substituted aromatic ring could fit into the active sites of various enzymes. |
| Neuroactivity | Resorcinol derivatives have shown affinity for dopamine receptors. |
| Anticancer | Resorcinol ethers have been investigated as PD-1/PD-L1 inhibitors. |
Role in Interdisciplinary Chemical Biology and Materials Science Research
The unique structure of this compound makes it a versatile building block for applications in both chemical biology and materials science.
Chemical Biology: In chemical biology, small molecules are used as tools to probe and manipulate biological systems. This compound could serve as a scaffold for the development of:
Molecular Probes: By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be used to visualize and track biological processes in living cells.
Drug Delivery Systems: The amphiphilic nature of phenolic compounds can be exploited in the design of novel drug delivery systems, such as liposomes or nanoparticles, to improve the bioavailability of other therapeutic agents.
Materials Science: The aromatic core and functional groups of this compound make it an attractive monomer or additive for the creation of new materials with tailored properties.
Functional Polymers: Dimethoxybenzene derivatives can be polymerized through electrochemical or enzymatic methods to create polymers with interesting electronic and thermal properties. The incorporation of the 2-methyl and 5-pentyl substituents could be used to fine-tune the solubility, processability, and final properties of these polymers.
Liquid Crystals: The rigid aromatic core combined with a flexible alkyl chain is a common structural feature in liquid crystalline molecules. Derivatives of this compound could be synthesized and investigated for their liquid crystalline behavior, with potential applications in displays and sensors.
Resins and Coatings: Resorcinol-based resins are known for their adhesive and thermal properties. The unique substitution pattern of the target molecule could lead to the development of new resins with enhanced performance characteristics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,3-dimethoxy-2-methyl-5-pentylbenzene, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with Friedel-Crafts alkylation of 1,3-dimethoxybenzene derivatives, substituting pentyl groups at the 5-position. Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical variables. Monitor intermediates via GC-MS or HPLC .
- Data Analysis : Compare yields under varying Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent systems (polar aprotic vs. non-polar). Use ANOVA to assess statistical significance of yield differences .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Techniques : Employ NMR (¹H/¹³C) to verify substitution patterns and methoxy group positions. Cross-validate with FT-IR for functional group identification (C-O stretching at ~1250 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks .
- Reference Data : Compare spectral data with structurally analogous methoxy-substituted benzenes (e.g., 1,3,5-trimethoxybenzene in ) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines : Use nitrile gloves (tested to EN 374 standards) and fume hoods due to potential irritancy. Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 1,3,5-trimethoxybenzene) for hazard extrapolation .
Advanced Research Questions
Q. How do steric and electronic effects of the pentyl and methoxy groups influence the compound’s reactivity in electrophilic substitution reactions?
- Experimental Design : Perform bromination or nitration reactions under controlled conditions. Compare regioselectivity (ortho/para ratios) via HPLC or NMR. Use computational tools (DFT) to model electron density distribution and predict reactive sites .
- Contradiction Resolution : If experimental results deviate from computational predictions, re-evaluate solvent effects or intermediate stabilization mechanisms .
Q. What analytical strategies can resolve discrepancies in reported solubility data for this compound across different solvents?
- Methodology : Conduct solubility studies using gravimetric analysis or UV-Vis spectroscopy. Validate results against published datasets for related methoxybenzenes (e.g., 3,4,5-trimethoxybenzoic acid in ). Account for temperature and purity variables .
Q. How can the compound’s potential as a ligand in coordination chemistry be systematically evaluated?
- Approach : Screen metal-binding affinity (e.g., Cu²⁺, Fe³⁺) via titration calorimetry (ITC) or UV-Vis titration. Compare with structurally simpler ligands (e.g., 2-methylbenzylamine in ) to assess pentyl group contributions to stability constants .
Q. What role does this compound play in modulating biological membrane interactions, and how can this be quantified?
- Experimental Design : Use Langmuir-Blodgett troughs to measure changes in lipid monolayer compressibility. Pair with MD simulations to correlate structural features (e.g., pentyl chain length) with membrane disruption potential .
Methodological Considerations
- Data Validation : Cross-reference spectral and physicochemical data with authoritative databases (e.g., NIST Chemistry WebBook in ) to minimize errors .
- Statistical Rigor : Apply inferential statistics (e.g., t-tests, regression models) to experimental datasets, ensuring sample sizes meet power analysis requirements .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated byproducts (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
